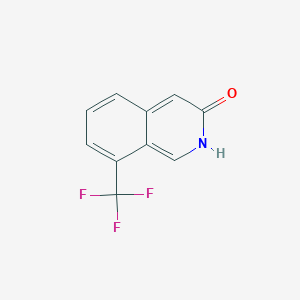

8-(Trifluoromethyl)isoquinolin-3-ol

Vue d'ensemble

Description

8-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol involves complex chemical reactions. For instance, Li’s group in 2022 discovered an effective Rh(III)-catalytic C−H activation of benzimidates, exploiting pyridotriazoles as a carbene source to create isoquinolin-3-ol with a pyridine group .Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)isoquinolin-3-ol is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

Applications De Recherche Scientifique

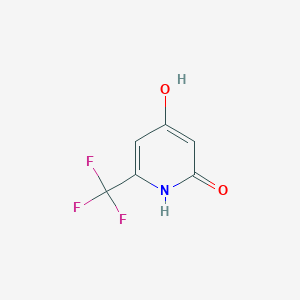

Synthesis of Isoquinolones

Isoquinolones are a class of synthetically and pharmaceutically important compounds . The 8-(Trifluoromethyl)isoquinolin-3-ol can be used in the synthesis of isoquinolones through various chemical reactions. For instance, rhodium-catalyzed C-H activation/annulation reactions have been used for the synthesis of 3,4-unsubstituted isoquinolones .

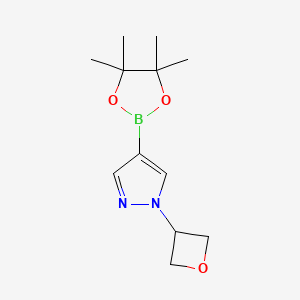

Suzuki Cross-Coupling Reactions

The compound can be used in Suzuki cross-coupling reactions. A Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enables a facile and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1 (2 H )-ones .

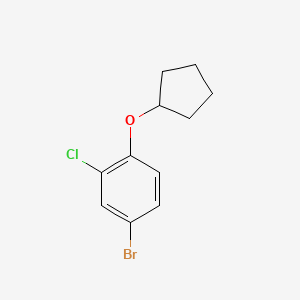

Arylation of Isoquinolone Scaffold

The isoquinolone scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation can be achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .

Rhodium-Catalyzed Intermolecular Cyclization

A Rh (I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1 (2 H )-ones via a selective cleavage of a C-C bond . This reaction can be used with 8-(Trifluoromethyl)isoquinolin-3-ol to create isoquinolin-1 (2 H )-imines .

Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, 8-(Trifluoromethyl)isoquinolin-3-ol can be used in the development of these products.

Metal-Catalyzed Denitrogenative Pathways

The compound can be used in metal-catalyzed denitrogenative pathways for N-Heterocycle synthesis . This method has been used for the proactive synthesis of N-heterocycles .

Safety and Hazards

Propriétés

IUPAC Name |

8-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCOMBXKHUYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)isoquinolin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)